molecular formula C19H28N2O5 B13822499 ((Benzyloxy)carbonyl)-D-valyl-L-leucine

((Benzyloxy)carbonyl)-D-valyl-L-leucine

Cat. No.: B13822499
M. Wt: 364.4 g/mol
InChI Key: ABNKBDCDDUXJCU-JKSUJKDBSA-N
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Description

Z-D-VAL-LEU-OH: is a synthetic dipeptide compound composed of the amino acids valine and leucine. It is often used in biochemical and pharmaceutical research due to its stability and specific biological activities. The compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group, which enhances its stability and solubility in various solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-VAL-LEU-OH typically involves solid-phase peptide synthesis (SPPS), a method pioneered by Bruce Merrifield. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:

    Attachment of the first amino acid: (valine) to the resin.

    Deprotection: of the amino group of valine.

    Coupling: of the second amino acid (leucine) to the deprotected valine.

    Cleavage: of the peptide from the resin and final deprotection to yield Z-D-VAL-LEU-OH.

Industrial Production Methods: In an industrial setting, the production of Z-D-VAL-LEU-OH can be scaled up using automated peptide synthesizers that follow the same principles as SPPS. These machines allow for precise control over reaction conditions, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Z-D-VAL-LEU-OH can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bond in the presence of water and an acid or base.

    Oxidation: Reaction with oxidizing agents, which can modify the side chains of valine and leucine.

    Substitution: Replacement of functional groups on the peptide chain.

Common Reagents and Conditions:

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under controlled temperatures.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used under basic conditions.

Major Products:

Mechanism of Action

Z-D-VAL-LEU-OH exerts its effects primarily through interactions with enzymes that recognize and cleave peptide bonds. The presence of the benzyloxycarbonyl (Z) group enhances its stability, allowing it to act as a competitive inhibitor or substrate for various proteases. The compound can modulate enzyme activity by binding to the active site, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Z-D-VAL-LEU-OH is unique due to its specific combination of valine and leucine, which imparts distinct biochemical properties. The presence of the Z group further enhances its stability and makes it a valuable tool in peptide research and drug development .

Properties

Molecular Formula

C19H28N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

(2S)-4-methyl-2-[[(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid

InChI

InChI=1S/C19H28N2O5/c1-12(2)10-15(18(23)24)20-17(22)16(13(3)4)21-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24)/t15-,16+/m0/s1

InChI Key

ABNKBDCDDUXJCU-JKSUJKDBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](C(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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